molecular formula C21H20IOP B15251994 Acetonyltriphenylphosphonium iodide CAS No. 65602-18-8

Acetonyltriphenylphosphonium iodide

Cat. No.: B15251994
CAS No.: 65602-18-8
M. Wt: 446.3 g/mol
InChI Key: VFKIBTLHGDESLT-UHFFFAOYSA-M
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Description

Acetonyltriphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to an acetonyl moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It is a white to light yellow crystalline solid that is soluble in hot water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with acetonyl chloride in the presence of a base such as sodium iodide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Acetonyltriphenylphosphonium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.

Common Reagents and Conditions:

    Reagents: Sodium iodide, triphenylphosphine, acetonyl chloride, dichloromethane.

    Conditions: Room temperature, organic solvents, and sometimes the presence of a base.

Major Products:

    Alkenes: Formed through Wittig reactions.

    Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Acetonyltriphenylphosphonium iodide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for acetonyltriphenylphosphonium iodide in organic synthesis involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can readily react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets in this process are typically aldehydes and ketones, and the pathway involves the formation and subsequent reaction of the ylide .

Comparison with Similar Compounds

Uniqueness: Acetonyltriphenylphosphonium iodide is unique due to its specific reactivity and solubility properties, which can make it more suitable for certain reactions compared to its chloride and bromide counterparts. The iodide ion can also influence the reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications.

Properties

CAS No.

65602-18-8

Molecular Formula

C21H20IOP

Molecular Weight

446.3 g/mol

IUPAC Name

2-oxopropyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H20OP.HI/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI Key

VFKIBTLHGDESLT-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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